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Compound of Interest

Compound Name: Diisopropyl oxalate

Cat. No.: B1595506 Get Quote

Introduction

Diisopropyl oxalate is a dialkyl ester of oxalic acid with applications as a reagent and

intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a colorless liquid,

insoluble in water but soluble in organic solvents.[1] This application note provides a detailed

protocol for the synthesis of diisopropyl oxalate via the direct esterification of oxalic acid with

isopropyl alcohol, a common and efficient method.

Reaction Scheme:

HOOC-COOH + 2 (CH₃)₂CHOH → (CH₃)₂CHOC(O)C(O)OCH(CH₃)₂ + 2 H₂O

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of diisopropyl
oxalate from oxalic acid and isopropyl alcohol using a p-toluenesulfonic acid catalyst.[2]
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Parameter Value Reference

Starting Material 1 Oxalic Acid [2]

Starting Material 2 Isopropyl Alcohol [2]

Catalyst
p-Toluenesulfonic acid

monohydrate
[2]

Solvent Toluene [2]

Reaction Time 24 hours [2]

Reaction Condition
Reflux with azeotropic water

removal
[2]

Yield 90% [2]

Final Product
Diisopropyl Oxalate (colorless

oil)
[2]

Experimental Workflow Diagram

1. Reaction Setup:
Mix Oxalic Acid, Isopropyl
Alcohol, p-Toluenesulfonic

Acid, and Toluene

2. Esterification:
Reflux for 24h with
Dean-Stark trap to

remove water

3. Work-up:
Cool, neutralize with
satd. aq. NaHCO3

4. Extraction:
Partition between

Toluene and Water

5. Drying:
Wash organic phase with

satd. aq. NaCl and separate

6. Solvent Removal:
Remove solvent under

vacuum

7. Purification:
Purify by distillation
under high vacuum

Diisopropyl Oxalate
(Final Product)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of diisopropyl oxalate.

Detailed Experimental Protocol
This protocol is based on the Fischer-Speier esterification method, employing an acid catalyst

and azeotropic removal of water to drive the reaction to completion.[2]

Materials and Equipment:

Oxalic acid
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Isopropyl alcohol

p-Toluenesulfonic acid monohydrate

Toluene

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution

5 L laboratory reactor (or appropriately sized round-bottom flask)

Stirrer

Heating mantle

Dean-Stark apparatus

Condenser

Separatory funnel

Rotary evaporator

High vacuum distillation apparatus

Procedure:

Reaction Setup:

In a 5 L laboratory reactor, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL)

under stirring until a clear solution is formed.[2]

Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL

of toluene to the reaction mixture.[2]

Esterification:

Heat the reaction mixture to reflux and stir for 24 hours.[2]
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Continuously remove the water generated during the reaction using a Dean-Stark trap to

drive the equilibrium towards the product.[2]

Work-up:

After 24 hours, cool the reaction mixture to room temperature.[2]

Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO₃ solution.[2]

Extraction and Washing:

Transfer the mixture to a separatory funnel and partition it with 400 mL of toluene (2x) and

1 L of water (2x).[2]

Combine the organic phases and wash them with 1 L of saturated aqueous NaCl solution

to remove residual water.[2]

Separate the organic phase.[2]

Solvent Removal:

Remove the solvent (toluene and excess isopropyl alcohol) from the organic phase under

vacuum using a rotary evaporator.[2]

Purification:

Purify the crude product by distillation under high vacuum with heating to obtain

diisopropyl oxalate as a colorless oil (1740 g, 90% yield).[2]

Characterization Data:

¹H NMR (400 MHz, CDCl₃): δ 5.13 (hept, J = 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H).[2]

¹³C NMR (100 MHz, CDCl₃): δ 157.96, 71.44, 21.63.[2]

Alternative Synthesis Method
An alternative approach involves refluxing anhydrous oxalic acid with 99% isopropyl alcohol

and a small amount of sulfuric acid, followed by slow distillation of the water azeotrope.[3] The
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work-up for this method includes washing the resulting ester with water and a bicarbonate

solution, followed by drying with a desiccant like fused calcium chloride.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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